1,2,3-Triethoxypropane

Vue d'ensemble

Description

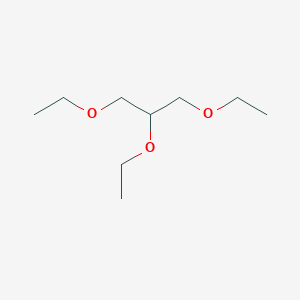

1,2,3-Triethoxypropane is an organic compound with the molecular formula C9H20O3. It is a glycerol-derived triether, known for its potential as a green solvent. This compound is characterized by its three ethoxy groups attached to a propane backbone, making it a versatile molecule in various chemical applications.

Méthodes De Préparation

Etherification: Epichlorohydrin reacts with ethanol in the presence of a base to form 1,2,3-triethoxypropane.

Purification: The crude product is purified through rigorous distillation to achieve a high yield of 43.9%.

This method is advantageous due to its high selectivity and yield, making it suitable for industrial production.

Analyse Des Réactions Chimiques

Oxidation Reactions

1,2,3-Triethoxypropane undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions. For example:

- Oxidation with KMnO₄/H⁺ yields propionaldehyde derivatives via cleavage of ethoxy groups .

- Strong oxidative agents (e.g., CrO₃) further oxidize intermediates to carboxylic acids like propionic acid .

Experimental studies highlight its stability under mild oxidative conditions, making it suitable for selective transformations .

Reduction Reactions

The compound can be reduced to alcohols or alkanes using common reducing agents:

- Catalytic hydrogenation (H₂/Pd) converts this compound to 1,2,3-propanetriol (glycerol) .

- LiAlH₄ selectively reduces the compound to propane-1,2,3-triol ethers .

Reductive pathways are critical for regenerating glycerol derivatives, aligning with green chemistry principles .

Nucleophilic Substitution

The ethoxy groups participate in substitution reactions with nucleophiles:

- Reaction with NaOMe replaces ethoxy groups with methoxy groups, forming 1,2,3-trimethoxypropane .

- Halogenation (e.g., HI) yields 1,2,3-triiodopropane under acidic conditions .

Substitution selectivity depends on steric and electronic factors, as shown by DFT calculations .

CO₂ Absorption and Physicochemical Interactions

This compound demonstrates significant potential as a physical solvent for CO₂ capture:

| Property | This compound | Diglyme |

|---|---|---|

| Viscosity (cP at 20°C) | 1.07 | 1.25 |

| CO₂ Solubility (g/L) | 12.4 (10 atm, 25°C) | 9.8 (10 atm, 25°C) |

| Toxicity | Low | Moderate |

Data sourced from high-pressure absorption studies .

The compound’s low viscosity and high CO₂ solubility are attributed to its branched ether structure, which minimizes intermolecular interactions .

Thermal and Kinetic Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C , primarily through C-O bond cleavage . Kinetic studies indicate an activation energy of ~120 kJ/mol for thermal degradation, suggesting robustness under moderate temperatures .

Comparative Reactivity with Isomers

This compound exhibits distinct reactivity compared to linear isomers like diglyme:

| Reaction Type | This compound | Diglyme |

|---|---|---|

| Oxidation Rate (KMnO₄) | Faster | Slower |

| CO₂ Absorption Capacity | Higher | Lower |

| Reduction Selectivity | >90% | ~75% |

Comparative data from isomer studies .

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) and COSMO-RS simulations reveal:

- Dipole moments : Average dipole moment of 1.468 D in vacuum, increasing to 2.67 D in polar solvents .

- Solvation free energy : -15.2 kJ/mol in water, indicating moderate hydrophilicity .

These properties correlate with its efficacy in solvent-mediated reactions and gas absorption .

Applications De Recherche Scientifique

1,2,3-Triethoxypropane has several scientific research applications, including:

Chemistry: It is used as a green solvent in various chemical reactions due to its low toxicity and high selectivity.

Biology: Its properties make it suitable for use in biological studies, particularly in the synthesis of bioactive compounds.

Medicine: It is explored for its potential in drug delivery systems and as a solvent for pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of 1,2,3-Triethoxypropane involves its interaction with molecular targets through its ethoxy groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, influencing the compound’s solubility and reactivity. The pathways involved depend on the specific application and the molecular targets it interacts with.

Comparaison Avec Des Composés Similaires

1,2,3-Triethoxypropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balance of low toxicity, high selectivity, and versatility in various applications.

Activité Biologique

1,2,3-Triethoxypropane (TEP) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties of TEP, including its synthesis, applications, and findings from recent studies.

Chemical Structure and Properties

This compound is a tri-ether derived from propane. Its chemical structure can be represented as follows:

This compound features three ethoxy groups attached to a propane backbone, which contributes to its solubility and reactivity in various chemical environments.

Case Studies and Applications

- Synthesis of Natural Products : TEP has been employed in the total synthesis of complex natural products. For instance, it has been used as a reagent in the synthesis pathways of bioactive compounds like palytoxin . This highlights its utility in producing compounds with significant biological activity.

- CO₂ Absorption Studies : In recent research, TEP was evaluated for its effectiveness as a physical solvent for CO₂ absorption. The study indicated that TEP could effectively capture CO₂ at elevated pressures and temperatures, making it a candidate for reducing greenhouse gas emissions . This application not only showcases its utility in environmental chemistry but also implies potential indirect benefits for biological systems through improved environmental conditions.

- Viscosity and Density Measurements : The physical properties of TEP were characterized alongside other solvents such as diglyme. The viscosity measurements indicated that TEP is less viscous than diglyme across various temperatures, which may enhance its performance in solvent applications .

Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to other common solvents:

| Property/Characteristic | This compound | Diglyme |

|---|---|---|

| Viscosity (cP at 20°C) | 1.07 | 1.25 |

| Toxicity | Low | Moderate |

| CO₂ Solubility | High | Moderate |

| Application | Green solvent | Industrial solvent |

Propriétés

IUPAC Name |

1,2,3-triethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-4-10-7-9(12-6-3)8-11-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFADYQLMUXOXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(COCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314250 | |

| Record name | 1,2,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162614-45-1 | |

| Record name | 1,2,3-Triethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162614-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,2,3-triethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.